6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one
Overview
Description
6-[(Cbz-amino)methyl]-1,1-dichlorospiro[33]heptan-2-one is a complex organic compound characterized by its spirocyclic structure and the presence of a benzyl carbamate (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amine group with a benzyl carbamate (Cbz) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. This often requires the use of advanced equipment and techniques to control reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group or to reduce other functional groups within the molecule.
Substitution: The dichlorospiro structure allows for substitution reactions, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like organolithium reagents and Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amines or reduced functional groups .
Scientific Research Applications
6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further chemical reactions. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- N-Alloc-, N-Boc-, and N-Cbz-protected amines
Uniqueness
6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one is unique due to its combination of a spirocyclic structure and a Cbz protecting group. This combination provides both stability and reactivity, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C16H17Cl2NO3 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
benzyl N-[(3,3-dichloro-2-oxospiro[3.3]heptan-6-yl)methyl]carbamate |
InChI |
InChI=1S/C16H17Cl2NO3/c17-16(18)13(20)8-15(16)6-12(7-15)9-19-14(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,21) |
InChI Key |
DTARTVYFYSYUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2(Cl)Cl)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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